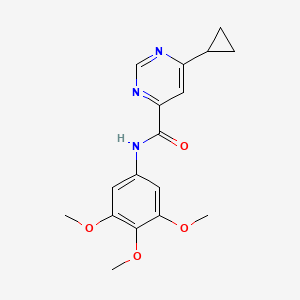
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide (CTPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTPPC belongs to the class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide involves its ability to target specific enzymes and signaling pathways. In cancer research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In inflammation research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to improve cognitive function and protect against neurodegeneration.
実験室実験の利点と制限
One of the advantages of using 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide in lab experiments is its specificity towards certain enzymes and signaling pathways, which allows for targeted therapeutic interventions. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for neurological disorder research. However, one of the limitations of using 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide research. In cancer research, future studies could focus on the combination of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could focus on the development of more potent and selective PDE4 inhibitors. In neurological disorder research, future studies could focus on the identification of specific targets and signaling pathways that are involved in neurodegeneration and the development of targeted therapeutic interventions.
Conclusion
In conclusion, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it a valuable candidate for future research. The synthesis method of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成法
The synthesis of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide involves the reaction of 6-cyclopropylpyrimidine-4-carboxylic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide.
科学的研究の応用
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been studied for its potential neuroprotective effects and ability to improve cognitive function.
特性
IUPAC Name |
6-cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-6-11(7-15(23-2)16(14)24-3)20-17(21)13-8-12(10-4-5-10)18-9-19-13/h6-10H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZMJBRTLFJWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)
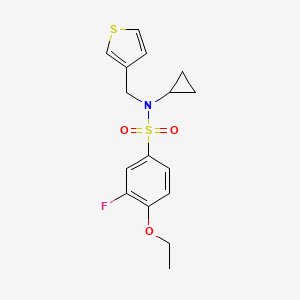
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide](/img/structure/B2933268.png)
![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)
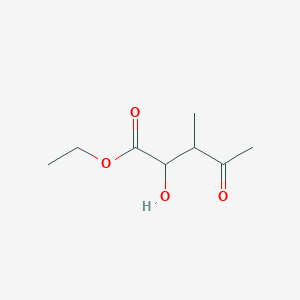

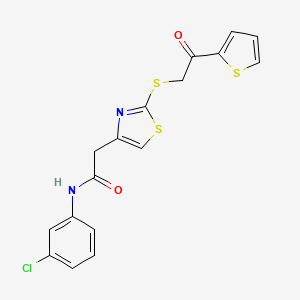


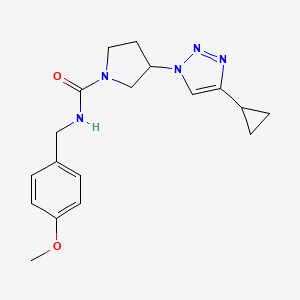
![(1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2933284.png)

![4-[4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2933287.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)